molecular formula C18H22N4O4 B10870788 methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate

Cat. No.: B10870788
M. Wt: 358.4 g/mol
InChI Key: KVTMSKJFYGYCDF-CPNJWEJPSA-N
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Description

Methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate is a synthetic organic compound with a complex structure It features a pyrazole ring, a morpholine moiety, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate typically involves multi-step organic reactions. One common method includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with β-diketones under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazole ring is replaced by morpholine.

    Esterification: The final step involves esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the morpholine moiety.

    Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, potentially converting it to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine

The compound’s structure suggests potential pharmacological properties. It could be investigated as a lead compound in drug discovery programs targeting various diseases, including cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The morpholine moiety could enhance its binding affinity and selectivity, while the pyrazole ring might contribute to its overall stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(morpholin-4-ylamino)benzoate
  • Ethyl 4-(morpholin-4-ylamino)benzoate
  • Methyl 3-(morpholin-4-ylamino)propanoate

Uniqueness

Compared to similar compounds, methyl {(4Z)-4-[1-(morpholin-4-ylamino)ethylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate stands out due to its pyrazole ring, which can impart unique chemical and biological properties. The presence of both the morpholine and ester groups further enhances its versatility in various applications.

Properties

Molecular Formula

C18H22N4O4

Molecular Weight

358.4 g/mol

IUPAC Name

methyl 2-[4-[(E)-C-methyl-N-morpholin-4-ylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C18H22N4O4/c1-13(19-21-8-10-26-11-9-21)17-15(12-16(23)25-2)20-22(18(17)24)14-6-4-3-5-7-14/h3-7,20H,8-12H2,1-2H3/b19-13+

InChI Key

KVTMSKJFYGYCDF-CPNJWEJPSA-N

Isomeric SMILES

C/C(=N\N1CCOCC1)/C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Canonical SMILES

CC(=NN1CCOCC1)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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